molecular formula C11F22O B091172 Decanoyl fluoride, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-octadecafluoro-9-(trifluoromethyl)- CAS No. 15720-98-6

Decanoyl fluoride, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-octadecafluoro-9-(trifluoromethyl)-

Cat. No. B091172
CAS RN: 15720-98-6
M. Wt: 566.08 g/mol
InChI Key: YEONIHINJPEQCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decanoyl fluoride, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-octadecafluoro-9-(trifluoromethyl)- is a fluorinated organic compound that has gained significant attention in scientific research. It is a colorless, odorless, and stable compound that is used in various fields, including biochemistry, pharmacology, and material science.

Mechanism Of Action

The mechanism of action of decanoyl fluoride is not fully understood, but it is believed to act as a fluorinating agent by reacting with nucleophiles, such as alcohols, amines, and thiols. This reaction leads to the replacement of hydrogen atoms with fluorine atoms, which can alter the physicochemical and biological properties of the molecule.

Biochemical And Physiological Effects

Decanoyl fluoride has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmitter signaling. It has also been shown to have antimicrobial activity against various bacteria and fungi.

Advantages And Limitations For Lab Experiments

The use of decanoyl fluoride in lab experiments has several advantages, including its stability, ease of handling, and ability to introduce fluorine atoms into organic molecules. However, its use is limited by its toxicity and corrosiveness, which require careful handling and disposal.

Future Directions

There are several future directions for the use of decanoyl fluoride in scientific research. One area of interest is the development of new fluorinated compounds for drug discovery. Another area is the use of decanoyl fluoride in material science, where it can be used to modify the properties of polymers and other materials. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of decanoyl fluoride.

Synthesis Methods

The synthesis of decanoyl fluoride involves the reaction of decanoyl chloride with hydrogen fluoride gas. This reaction takes place in the presence of a catalyst, such as aluminum fluoride or antimony pentachloride. The resulting product is purified by distillation, and the final compound is obtained as a colorless liquid.

Scientific Research Applications

Decanoyl fluoride has been extensively studied in scientific research due to its unique properties. It is used as a fluorinating agent in organic synthesis, where it can introduce fluorine atoms into organic molecules. This process is important in drug discovery, as fluorinated compounds have improved pharmacokinetic properties, such as increased stability, lipophilicity, and bioavailability.

properties

CAS RN

15720-98-6

Product Name

Decanoyl fluoride, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-octadecafluoro-9-(trifluoromethyl)-

Molecular Formula

C11F22O

Molecular Weight

566.08 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-octadecafluoro-9-(trifluoromethyl)decanoyl fluoride

InChI

InChI=1S/C11F22O/c12-1(34)2(13,14)4(16,17)6(20,21)8(24,25)9(26,27)7(22,23)5(18,19)3(15,10(28,29)30)11(31,32)33

InChI Key

YEONIHINJPEQCM-UHFFFAOYSA-N

SMILES

C(=O)(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F

Other CAS RN

15720-98-6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.